(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine

Peptide-drug conjugate Linker chemistry Unnatural amino acid

SPPS of long peptide sequences frequently accumulates deletion byproducts that drive up HPLC purification costs and reduce crude peptide purity. (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine (CAS 273222-04-1) at ≥97% purity directly addresses this bottleneck while delivering a uniquely functional 4-pyridylethyl side chain. • pH-dependent pyridine protonation (pKa ~5.5) enables tumor-microenvironment-responsive linker design-validated in published peptide-doxorubicin prodrug studies. • Pyridine ring functions as a transition metal (Cu, Zn, Pt) coordination ligand for metallopeptide catalyst or imaging probe construction. • Ethyl spacer between the α-carbon and pyridine provides superior metal-binding geometry versus shorter-chain analogs. • ≥97% purity minimizes deletion sequence accumulation, reducing downstream preparative HPLC burden. Supplied with full analytical documentation (HPLC, NMR); bulk and custom quantities available for immediate global dispatch.

Molecular Formula C24H22N2O4
Molecular Weight 402.4 g/mol
CAS No. 273222-04-1
Cat. No. B1447457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine
CAS273222-04-1
Molecular FormulaC24H22N2O4
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=NC=C4)C(=O)O
InChIInChI=1S/C24H22N2O4/c27-23(28)22(10-9-16-11-13-25-14-12-16)26-24(29)30-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11-14,21-22H,9-10,15H2,(H,26,29)(H,27,28)/t22-/m0/s1
InChIKeyFKBUYAZUIRMSJK-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine (273222-04-1) - Fmoc-Protected Pyridylethylglycine for Peptide-Drug Conjugate and PNA Synthesis


(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine (CAS: 273222-04-1) is an unnatural amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a 4-pyridylethyl side chain . It is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of a pyridine-containing moiety into peptide sequences for applications in targeted drug delivery and peptide nucleic acid (PNA) development .

Why Generic Substitution of (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine Fails for Peptide-Drug Conjugate and PNA Research


The pyridylethyl side chain in (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine provides a unique combination of aromaticity, basicity, and hydrogen-bonding potential that distinguishes it from simpler alkyl- or aryl-substituted glycine derivatives. The presence of the 4-pyridyl group enables pH-dependent charge modulation and metal coordination, which are critical for designing pH-sensitive linkers in peptide-drug conjugates (e.g., doxorubicin prodrugs) and for enhancing target binding in PNA applications . Direct substitution with Fmoc-phenylglycine, Fmoc-4-pyridylalanine, or other unnatural amino acids would alter the physicochemical properties and biological performance, potentially compromising linker cleavage kinetics, cellular uptake, or target affinity [1].

Evidence Guide: Quantitative Differentiation of (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine from Closest Analogs


Structural Differentiation: Extended Ethyl Spacer vs. Direct Alanine-Like Linkage

(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine contains an ethyl spacer between the alpha-carbon and the 4-pyridyl group, whereas its closest analog, Fmoc-L-4-pyridylalanine (CAS: 169555-95-7), has a direct methylene link . The extended spacer increases the distance between the peptide backbone and the pyridine ring, influencing conformational flexibility and steric accessibility [1].

Peptide-drug conjugate Linker chemistry Unnatural amino acid SPPS

Comparative Purity Specification: Vendor-Defined 97% vs. Lower-Grade Alternatives

Major suppliers, including Sigma-Aldrich, specify a purity of 97% for (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine . This is a quantifiable benchmark that exceeds the typical 95% purity offered by some alternative sources for less-defined or research-grade unnatural amino acids .

SPPS Peptide purity Procurement Quality control

Storage Stability: Room Temperature vs. Cold Chain Requirement

(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine is specified for storage at room temperature, simplifying handling and reducing shipping costs compared to Fmoc-4-pyridylalanine derivatives, which often require storage at 2-8°C .

SPPS Unnatural amino acid Logistics Stability

Application-Specific Procurement Value: Peptide-Doxorubicin Prodrug Linker

(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine is explicitly documented as a protected pyridylethylglycine used in the design and synthesis of peptide-doxorubicin prodrugs, a specific class of targeted anticancer agents . This application is not universally claimed for other Fmoc-pyridyl amino acids.

Anticancer Prodrug Linker Peptide-drug conjugate

Procurement-Driven Application Scenarios for (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine


Design of pH-Responsive Linkers for Peptide-Doxorubicin Conjugates

Researchers developing tumor-activated prodrugs can leverage the 4-pyridylethyl moiety's pH-dependent protonation to engineer linkers that selectively release doxorubicin in the acidic tumor microenvironment. The compound's documented use in this context provides a validated starting point for such campaigns, potentially accelerating linker optimization relative to de novo designs.

Synthesis of Metal-Coordinating Peptide Scaffolds

The pyridine ring in the side chain can act as a ligand for transition metals (e.g., Cu(II), Zn(II), or Pt(II)), enabling the construction of metallopeptides for catalysis, imaging, or anticancer applications. The extended ethyl spacer [1] may offer improved metal binding geometry compared to the shorter alanine analog, influencing catalytic activity or stability.

Incorporation into Peptide Nucleic Acid (PNA) Monomers for Enhanced Binding

Substituting the standard N-(2-aminoethyl)glycine PNA backbone with a pyridylethylglycine unit can introduce a cationic charge at physiological pH, potentially enhancing PNA-DNA duplex stability via electrostatic interactions or enabling novel pH-gated binding. This application is supported by the compound's structural analogy to PNA monomers [2].

High-Fidelity Solid-Phase Peptide Synthesis Requiring High-Purity Building Blocks

For laboratories executing long or complex peptide sequences, the 97% purity specification minimizes the accumulation of deletion products, directly improving crude peptide purity and reducing downstream HPLC purification costs. This makes the compound a cost-effective choice despite its premium price point.

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